molecular formula C12H8N2O2 B13863450 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile

3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile

Cat. No.: B13863450
M. Wt: 212.20 g/mol
InChI Key: IRHCHFJUGCVFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile is an organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridine ring fused with a benzonitrile moiety, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a benzonitrile precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-(5-hydroxy-6-oxo-1H-pyridin-3-yl)benzonitrile

InChI

InChI=1S/C12H8N2O2/c13-6-8-2-1-3-9(4-8)10-5-11(15)12(16)14-7-10/h1-5,7,15H,(H,14,16)

InChI Key

IRHCHFJUGCVFNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.